5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flutax 2, also known as Oregon Green 488 paclitaxel, is a green-fluorescent derivative of paclitaxel. Paclitaxel, originally isolated from the bark of the western yew tree (Taxus brevifolia), is a potent anti-neoplastic agent. Flutax 2 is primarily used for imaging microtubules in live cells, isolated cytoskeletons, and microtubule suspensions .
Preparation Methods
Flutax 2 is synthesized by derivatizing the 7-β-hydroxy group of native paclitaxel. This modification allows selective binding of the probe to microtubules . The synthetic route involves the following steps:
Chemical Reactions Analysis
Flutax 2 undergoes various chemical reactions, including:
Binding to Microtubules: Flutax 2 binds to α, β tubulin dimers and stabilizes them.
Photostability: Flutax 2 is more photostable than its predecessor, Flutax 1.
Fluorescence: The compound exhibits excitation and emission maxima at 496 nm and 526 nm, respectively.
Scientific Research Applications
Flutax 2 has a wide range of scientific research applications:
Imaging Microtubules: It is used for imaging microtubules in live cells, isolated cytoskeletons, and microtubule suspensions.
Fluorescence Microscopy: Flutax 2 is employed in fluorescence microscopy to study microtubule dynamics and organization.
Cancer Research: As a derivative of paclitaxel, Flutax 2 is used in cancer research to study the effects of microtubule stabilization on cell division and proliferation.
Mechanism of Action
Flutax 2 exerts its effects by binding to microtubules with high affinity (Ka 10^7 M^-1). This binding stabilizes the microtubules, preventing their depolymerization. The fluorescent label on Flutax 2 allows for the visualization of microtubules under a fluorescence microscope .
Comparison with Similar Compounds
Flutax 2 is compared with other fluorescent derivatives of paclitaxel, such as Flutax 1 and BODIPY FL paclitaxel:
Flutax 1: Flutax 2 is more photostable and has a higher affinity for microtubules compared to Flutax 1.
BODIPY FL Paclitaxel: Both Flutax 2 and BODIPY FL paclitaxel are used for imaging microtubules, but Flutax 2 has distinct excitation and emission maxima.
Flutax 2 stands out due to its high photostability, strong binding affinity to microtubules, and specific fluorescence properties, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C71H64F2N2O21 |
---|---|
Molecular Weight |
1319.3 g/mol |
IUPAC Name |
5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C71H64F2N2O21/c1-33-51(93-67(88)57(80)56(37-17-11-8-12-18-37)75-62(82)38-19-13-9-14-20-38)31-71(89)61(95-66(87)39-21-15-10-16-22-39)59-69(7,60(81)58(91-35(3)76)55(33)68(71,5)6)52(30-53-70(59,32-90-53)96-36(4)77)94-65(86)34(2)74-63(83)40-23-24-41(42(25-40)64(84)85)54-43-26-45(72)47(78)28-49(43)92-50-29-48(79)46(73)27-44(50)54/h8-29,34,51-53,56-59,61,78,80,89H,30-32H2,1-7H3,(H,74,83)(H,75,82)(H,84,85)/t34-,51-,52-,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1 |
InChI Key |
UTOYCOKRJWZPNT-SQNCZLKBSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=C(C(=O)C=C1OC1=CC(=C(C=C19)F)O)F)C(=O)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=C(C(=O)C=C1OC1=CC(=C(C=C19)F)O)F)C(=O)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.